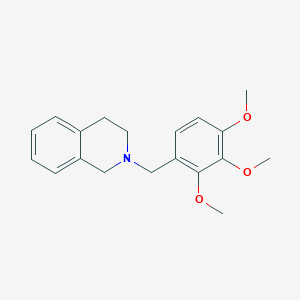![molecular formula C17H20N2O4S B5723789 N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5723789.png)
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(4-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as MMNG, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. MMNG belongs to the family of sulfonylureas, which are widely used as oral hypoglycemic agents for the treatment of type 2 diabetes mellitus.
作用機序
The mechanism of action of MMNG is not fully understood, but it is believed to involve the inhibition of sulfonylurea receptor 1 (SUR1) and the regulation of ATP-sensitive potassium channels (KATP channels). MMNG binds to SUR1, which is located in the pancreatic beta cells and brain cells, and inhibits the opening of KATP channels. This results in the depolarization of the cell membrane and the subsequent release of insulin in pancreatic beta cells and the modulation of neuronal activity in brain cells.
Biochemical and Physiological Effects:
MMNG has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of amyloid-beta plaque formation, and the enhancement of insulin secretion and glucose uptake in pancreatic beta cells. Moreover, MMNG has been demonstrated to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
MMNG has several advantages for lab experiments, including its high purity, stability, and solubility in water. Moreover, MMNG is relatively easy to synthesize and has a low cost. However, MMNG has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
For the study of MMNG include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action and potential side effects.
合成法
MMNG can be synthesized by the reaction of 4-methoxyaniline, 4-methylbenzenesulfonyl chloride, and N-methylglycine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MMNG as a white solid with a high purity.
科学的研究の応用
MMNG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes mellitus. MMNG has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, MMNG has been found to inhibit the formation of amyloid-beta plaques, which are the hallmark of Alzheimer's disease. Moreover, MMNG has been demonstrated to enhance insulin secretion and improve glucose uptake in pancreatic beta cells, making it a potential candidate for the treatment of diabetes mellitus.
特性
IUPAC Name |
2-(4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-4-10-16(11-5-13)24(21,22)19(12-17(20)18-2)14-6-8-15(23-3)9-7-14/h4-11H,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOGFJLHJMPHQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6166852 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethoxyphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723706.png)

![N'-[(3,4-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5723717.png)
![N-{2-[4-(4-Fluoro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-4-methoxy-N-methyl-benzenesulfonamide](/img/structure/B5723720.png)



![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)



![N-(4-ethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5723796.png)
![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)